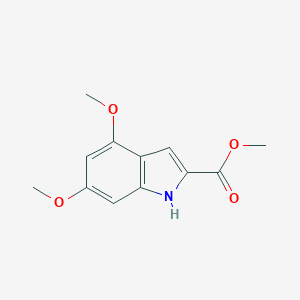

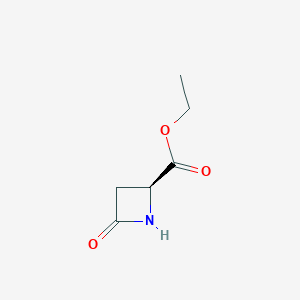

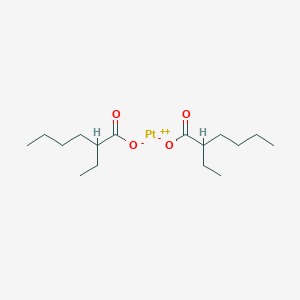

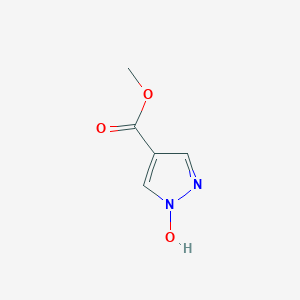

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

説明

"Methyl 4,6-dimethoxy-1H-indole-2-carboxylate" is a compound that has garnered interest in the field of organic chemistry due to its unique structure and properties. It belongs to the class of indoles, which are aromatic heterocyclic organic compounds.

Synthesis Analysis

The synthesis of derivatives of this compound, such as 4,6-dimethoxyindole, has been described in various studies. For example, Brown, Skinner, and Degraw (1969) detailed a synthesis method for 4,6-dimethoxyindole, noting that formylation or oxalylation reactions lead to substitution at position 7 rather than the usual 3-substitution characteristic of other indoles (Brown, Skinner, & Degraw, 1969).

Molecular Structure Analysis

Studies involving similar compounds provide insights into the molecular structure. For example, Srivastava et al. (2017) investigated the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, using density functional theory (Srivastava et al., 2017).

Chemical Reactions and Properties

Research by Bingul et al. (2019) on 4,6-dimethoxy-1H-indole-2-carbohydrazides, starting from this compound, revealed important insights into chemical reactions and properties of such compounds (Bingul et al., 2019).

Physical Properties Analysis

The physical properties of this compound and its derivatives can be inferred from studies like that of Itoh et al. (1992), who synthesized and characterized the physical properties of a related compound, methyl 4,5-dihydro-4,5-dioxobenz[g]indole-2-carboxylate (Itoh et al., 1992).

Chemical Properties Analysis

The chemical properties of this compound can be analyzed through studies on similar indole derivatives. For instance, Jumina (2010) investigated the aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles, providing valuable insights into the chemical behavior of these compounds (Jumina, 2010).

科学的研究の応用

Antioxidant and Acetylcholinesterase Inhibition Properties

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate has been utilized in the synthesis of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides. These compounds exhibited promising antioxidant properties as assessed by DPPH free radical scavenging, ABTS cationic radical decolorization, and CUPRAC assays. Additionally, they showed potential as acetylcholinesterase inhibitors, indicating their relevance in studies related to neurodegenerative diseases such as Alzheimer's (Bingul et al., 2019).

Synthesis of Heterocyclic Structures

The reactivity of 4,6-dimethoxy-2-substituted-benzimidazoles, which can be derived from this compound, has been explored for the synthesis of new heterocyclic structures. This includes processes like formylation, acylation, nitration, and bromination, contributing to the field of organic chemistry and drug development (Black et al., 2020).

Acid-Catalysed Reactions with Aldehydes and Ketones

This compound demonstrates selective reactivity in acid-catalysed reactions with aldehydes and ketones. This reactivity pattern is critical for synthesizing a range of di- and triindolylmethanes, providing insights into the development of new pharmaceutical compounds (Condie et al., 2020).

Dual Chemosensor for Metal Ions

A derivative of this compound, namely N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, has been synthesized and demonstrated to act as a dual chemosensor for the selective recognition of Fe+3 and Cu+2 ions. This highlights its potential application in the field of environmental monitoring and analysis (Şenkuytu et al., 2019).

Synthesis of Pyrroloindole Derivatives

This compound has been used in the synthesis of pyrroloindole derivatives via intramolecular aldol condensation. This process is significant for the development of novel compounds with potential pharmaceutical applications (Jumina, 2010).

Safety and Hazards

While specific safety and hazards information for methyl 4,6-dimethoxy-1H-indole-2-carboxylate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

作用機序

Target of Action

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate, also known as Methyl 4,6-dimethoxy-2-indolecarboxylate, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUJONIYWNBWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350026 | |

| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105776-13-4 | |

| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)